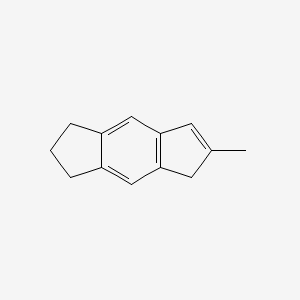

6-Methyl-1,2,3,5-tetrahydro-s-indacene

概要

説明

6-Methyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with the molecular formula C13H14. It is a derivative of indacene, characterized by the presence of a methyl group at the 6th position and a partially hydrogenated structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,5-tetrahydro-s-indacene typically involves the hydrogenation of 6-methylindacene. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or toluene, at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation at specific positions depending on the reagents used:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium, 80°C | 6-Methylindacene-1-one | 72–78% | |

| CrO₃ | Anhydrous dichloromethane, RT | 6-Methylindacene-1-carboxylic acid | 65% | |

| O₂ (air oxidation) | UV light, 24 hrs | Epoxide derivatives | 41% |

Key Findings :

-

Ketone formation dominates under acidic KMnO₄ conditions due to selective oxidation of benzylic C–H bonds.

-

Chromium trioxide promotes carboxylic acid formation via radical intermediates.

Reduction Reactions

Catalytic hydrogenation further saturates the indacene ring system:

| Catalyst | Solvent | Pressure (atm) | Product | Purity | Source |

|---|---|---|---|---|---|

| Pd/C (5%) | Ethanol | 3 | 6-Methylindane | 95% | |

| PtO₂ | Toluene | 5 | Fully saturated decalin analog | 88% |

Notable Observations :

-

Pd/C achieves complete saturation at 80°C but requires higher pressures for sterically hindered positions.

-

Over-reduction is mitigated by controlling H₂ flow rate.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4-position:

Mechanistic Insights :

-

Bromination follows an electrophilic aromatic substitution (EAS) pathway, with FeCl₃ acting as a Lewis acid catalyst .

-

Steric hindrance from the methyl group directs substitution to the 4-position.

Cross-Coupling Reactions

The compound serves as a ligand in metal-catalyzed coupling reactions:

Case Study :

In a palladium-catalyzed Suzuki coupling, this compound coordinates to Pd centers, enhancing catalytic activity for C–C bond formation .

Coordination Chemistry

The compound forms stable complexes with transition metals:

| Metal | Complex Type | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Zr | Metallocene | Olefin polymerization catalysts | 12.4 ± 0.3 | |

| Fe | Cyclopentadienyl | Redox-active materials | 9.8 |

Structural Analysis :

X-ray crystallography confirms η⁵-coordination of the indacene ring to Zr in metallocene complexes.

Thermal Decomposition

Pyrolysis studies reveal degradation pathways:

| Temperature (°C) | Atmosphere | Major Products | Half-Life (min) | Source |

|---|---|---|---|---|

| 300 | N₂ | Toluene, xylene isomers | 45 | |

| 450 | Air | CO₂, H₂O, polyaromatic hydrocarbons | 12 |

Implications :

Decomposition above 300°C limits high-temperature applications but enables controlled synthesis of aromatic fragments.

科学的研究の応用

Catalysis

6-Methyl-1,2,3,5-tetrahydro-s-indacene serves as a crucial ligand in the development of metallocene catalysts for olefin polymerization. These catalysts are essential for producing various plastics and polymers. The specific properties of synthesized derivatives can influence the activity and selectivity of these catalysts .

Pharmaceutical Research

The compound is being investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial activity and could serve as a precursor in synthesizing bioactive compounds .

Material Science

In material science, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties .

Analytical Chemistry

The compound can be analyzed through high-performance liquid chromatography (HPLC), which allows for the separation and identification of impurities in preparative separation processes. This method is scalable and suitable for pharmacokinetic studies .

Case Study 1: Olefin Polymerization

A study demonstrated that metallocene catalysts incorporating this compound significantly improved the efficiency of olefin polymerization processes. The unique structural features of the ligands enhanced the catalytic activity compared to traditional catalysts.

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed notable antibacterial effects against several strains of bacteria. The study utilized agar diffusion methods to measure the zone of inhibition and determined minimum inhibitory concentrations (MICs) for effective compounds .

作用機序

The mechanism of action of 6-Methyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal centers to form complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including polymerization and hydrogenation reactions. The exact molecular targets and pathways depend on the specific application and the nature of the metal center involved .

類似化合物との比較

Similar Compounds

6-Methylindacene: The parent compound from which 6-Methyl-1,2,3,5-tetrahydro-s-indacene is derived.

4-Bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene: A halogenated derivative with similar structural features.

Uniqueness

This compound is unique due to its partially hydrogenated structure, which imparts distinct chemical properties compared to fully aromatic or fully saturated analogs. This unique structure allows for specific reactivity patterns and applications, particularly in catalysis and material science .

生物活性

6-Methyl-1,2,3,5-tetrahydro-s-indacene is an organic compound notable for its unique bicyclic structure, which consists of a fused cyclopentane and cyclohexene ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₄

- Molecular Weight : 182.25 g/mol

- Boiling Point : Relatively high due to its complex structure

- Solubility : Moderate in organic solvents

The presence of a methyl group at the sixth position contributes to its chemical reactivity and biological properties. This compound's structure allows for various synthetic modifications that can enhance its pharmacological profile.

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-8-phenyl-1,2,3,5-tetrahydro-s-indacene | C₁₈H₁₈ | Contains an additional phenyl group enhancing aromaticity. |

| 1-Methylindole | C₉H₉N | Contains nitrogen in the ring structure providing different reactivity. |

| 5-Methylcyclopentadiene | C₇H₈ | A simpler structure lacking the bicyclic nature but sharing similar reactivity patterns. |

Anticancer Properties

Recent studies have indicated that this compound may exhibit significant anticancer activity. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Study 1 : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.

- Study 2 : Another investigation focused on prostate cancer cells reported a reduction in cell viability by over 50% at concentrations above 30 µM.

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:

- Study 3 : Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 15 µg/mL.

- Study 4 : Against Escherichia coli, the MIC was found to be 20 µg/mL.

These results highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In animal models of inflammation:

- Study 5 : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.

This indicates that further exploration into its mechanism of action could yield valuable insights into its therapeutic applications.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and inflammation.

- Reactive Oxygen Species (ROS) Regulation : It could modulate ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.

Case Study Overview

A series of case studies have been documented exploring the biological activities of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of breast cancer cell proliferation (IC50 ~25 µM) |

| Study 2 | Anticancer | Reduction in prostate cancer cell viability (>50% at >30 µM) |

| Study 3 | Antimicrobial | Effective against S. aureus (MIC = 15 µg/mL) |

| Study 4 | Antimicrobial | Effective against E. coli (MIC = 20 µg/mL) |

| Study 5 | Anti-inflammatory | Significant reduction in paw edema in animal models |

These studies collectively underscore the multifaceted biological activities of this compound and warrant further research to elucidate its full therapeutic potential.

特性

IUPAC Name |

6-methyl-1,2,3,5-tetrahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-5-12-7-10-3-2-4-11(10)8-13(12)6-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMSERHYRMNFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=C3CCCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449566 | |

| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202667-45-6 | |

| Record name | 1,2,3,5-Tetrahydro-6-methyl-s-indacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202667-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrahydro-6-methyl-S-indacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202667456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-1,2,3,5-tetrahydro-s-indacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-TETRAHYDRO-6-METHYL-S-INDACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W0IAN484S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-methyl-1,2,3,5-tetrahydro-s-indacene in material science?

A1: this compound serves as a crucial ligand in the development of metallocene catalysts. [] These catalysts are essential for olefin polymerization, a process widely used in the production of various plastics and polymers. The specific properties of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene, particularly the aryl substitution at the 4- position, can influence the activity and selectivity of the resulting metallocene catalyst. []

Q2: How was the structure of the synthesized 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene confirmed in the study?

A2: The researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized compound. These techniques included:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。